3-Fluoro-3'-methylbenzhydrol
Overview
Description
3-Fluoro-3’-methylbenzhydrol: is an organic compound with the molecular formula C14H13FO and a molecular weight of 216.25 g/mol . It is a derivative of benzhydrol, where one of the phenyl rings is substituted with a fluorine atom at the 3-position and a methyl group at the 3’-position. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Fluoro-3’-methylbenzhydrol typically involves the reduction of the corresponding ketone, 3-Fluoro-3’-methylbenzophenone. The reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods:
While specific industrial production methods for 3-Fluoro-3’-methylbenzhydrol are not well-documented, the general approach would involve large-scale reduction of the corresponding ketone using efficient and cost-effective reducing agents. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Fluoro-3’-methylbenzhydrol can undergo oxidation to form 3-Fluoro-3’-methylbenzophenone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: As mentioned, the compound is typically synthesized via the reduction of 3-Fluoro-3’-methylbenzophenone.
Substitution: The fluorine atom in 3-Fluoro-3’-methylbenzhydrol can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products:
Oxidation: 3-Fluoro-3’-methylbenzophenone
Reduction: 3-Fluoro-3’-methylbenzhydrol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Fluoro-3’-methylbenzhydrol is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: Researchers use it to study the effects of fluorine substitution on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of 3-Fluoro-3’-methylbenzhydrol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
3-Fluorobenzhydrol: Similar structure but lacks the methyl group at the 3’-position.
3-Methylbenzhydrol: Similar structure but lacks the fluorine atom at the 3-position.
Benzhydrol: The parent compound without any substituents.
Uniqueness:
3-Fluoro-3’-methylbenzhydrol is unique due to the presence of both the fluorine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the methyl group can affect its steric properties and binding interactions.
Properties
IUPAC Name |
(3-fluorophenyl)-(3-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9,14,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTXAGJWSDTISI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC(=CC=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374603 | |
Record name | 3-Fluoro-3'-methylbenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844683-31-4 | |
Record name | 3-Fluoro-3'-methylbenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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